molecular formula C10H13Cl2N B3118258 N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride CAS No. 23530-84-9

N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride

Cat. No. B3118258
CAS RN: 23530-84-9
M. Wt: 218.12 g/mol
InChI Key: UTFZNGGIKVXBRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, benzyl chlorides can react with amines to form benzylamines . The synthesis process would likely involve careful control of reaction conditions to ensure the correct product is formed .


Chemical Reactions Analysis

Aryl halides like chlorobenzyl compounds can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .

Scientific Research Applications

Synthesis and Functionalization

  • Schiff bases, like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, demonstrate the potential of intramolecular hydrogen bonding and tautomeric equilibrium in polar and non-polar solvents, indicating the significance of such compounds in chemical synthesis and functionalization processes (Nazır et al., 2000).
  • Orthometalation studies involving primary benzylamines reveal their potential in forming complex structures with metals, suggesting applications in catalysis and material science (Vicente et al., 1997).
  • The modification of polymers through amine compounds demonstrates the versatility of such chemical structures in enhancing material properties, such as thermal stability and biological activity, for potential medical applications (Aly & El-Mohdy, 2015).

Material Science and Engineering

  • A specific colorant synthesis involving chlorobenzene derivatives, like the process described for creating yellow polyurethane elastic membranes, showcases the application of these compounds in materials engineering and design (Yin Zhi-gan, 2014).
  • The development of vinyl ether type polymeric prodrugs highlights the importance of such compounds in drug delivery systems, where controlled release and polymer-drug conjugation play a crucial role (Babazadeh, 2008).

Mechanism of Action

Target of Action

N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride is a complex compound that may interact with multiple targets. The primary targets are likely to be proteins or enzymes that interact with similar compounds. For instance, benzylamine, a related compound, has been found to interact with trypsin-1 and trypsin-2 . .

Mode of Action

Based on its structure, it may act through nucleophilic substitution reactions at the benzylic position . The compound could interact with its targets, leading to changes in their function or activity. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

For example, benzylamine can affect pathways involving trypsin-1 and trypsin-2

Pharmacokinetics

Similar compounds like benzylamine have been found to have certain pharmacokinetic properties . For instance, the absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of benzylamine are all factors that could potentially influence its bioavailability .

Action Environment

The action, efficacy, and stability of N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds or substances. For instance, the Suzuki–Miyaura coupling reaction, which involves compounds with similar structures, is known to be influenced by the reaction conditions .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFZNGGIKVXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorobenzyl)-2-propen-1-amine hydrochloride

CAS RN

23530-84-9
Record name Benzenemethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23530-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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